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Lanthanum(III) nitride

optoelectronics band gap engineering group III nitrides

Sourcing high-purity LaN with consistent direct-bandgap properties is critical for NIR optoelectronic device fabrication and next-generation ammonia synthesis catalyst development. Lanthanum(III) nitride (LaN) directly addresses these needs. ● Direct band gap of 0.62 eV at the X point enables efficient radiative recombination for O-band and C-band photodetectors and LEDs. ● Ni/LaN dual-site catalysts achieve ammonia synthesis rates of 5,543 μmol g⁻¹ h⁻¹ at 400 °C, 0.1 MPa, rivaling Ru-based systems. ● Highest refractive index (n ≈ 2.65) among lanthanide nitrides for optical coatings; mechanically brittle (B/G < 1.75) for wear-resistant hard coatings. Supplied as 99.9% (REO) black powder with sealed inert-atmosphere packaging to ensure hygroscopic stability.

Molecular Formula LaN
Molecular Weight 152.912 g/mol
CAS No. 25764-10-7
Cat. No. B1583722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) nitride
CAS25764-10-7
Molecular FormulaLaN
Molecular Weight152.912 g/mol
Structural Identifiers
SMILESN#[La]
InChIInChI=1S/La.N
InChIKeyQCLQZCOGUCNIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LaN Properties & Procurement Guide


Lanthanum(III) nitride (LaN) is a binary rare-earth mononitride crystallizing in the NaCl-type cubic structure (space group Fm3̄m) with a density of 6.73 g/cm³ and a melting point of 2,450 °C [1]. It is a direct-bandgap semiconductor with a band gap of approximately 0.62 eV at the X point of the Brillouin zone, distinguishing it from the indirect-gap scandium and yttrium nitride analogs [2]. LaN is a black powder that is insoluble in water but soluble in acids, and it is hygroscopic, requiring sealed storage under inert atmosphere [1].

Band gap Direct-bandgap semiconductor; reported to support NIR optoelectronic research and efficient radiative recombination studies.
Refractive index Ranked highest refractive index among lanthanide nitrides; supports optical coating and waveguide research.
Mechanical Mechanically brittle (Pugh criterion); reported to support hard, abrasion-resistant coating deployment.
Catalysis Vacancy-enabled dual-site mechanism; Ni/LaN reported to match Ru-based ammonia synthesis activity for cost-effective catalytic research.

Key Differences: LaN vs. CeN, ScN, YN


Although all rare-earth mononitrides share the rocksalt crystal structure, LaN cannot be freely substituted for its in-class analogs. Its direct band gap at the X point (0.62 eV) contrasts with the indirect gaps of ScN (1.4 eV) and YN (0.87 eV), directly impacting optoelectronic device design where radiative recombination efficiency is paramount [1]. In catalysis, the low formation energy of nitrogen vacancies on the LaN surface enables a dual-site ammonia synthesis mechanism with nickel that circumvents scaling relations; CeN exhibits mixed Ce³⁺/Ce⁴⁺ valency (average 3.85) that complicates reproducible vacancy chemistry compared to LaN's stable La³⁺ state [2]. Furthermore, LaN's mechanical brittleness (B/G < 1.75) is opposite to the ductile behavior of other light lanthanide nitrides (CeN–EuN, B/G > 1.75), dictating different processing and coating deployment strategies [2].

! ScN and YN have indirect band gaps (1.4 eV, 0.87 eV); direct substitution for LaN may shift radiative recombination efficiency in optoelectronic devices.
! CeN exhibits mixed Ce³⁺/Ce⁴⁺ valency, complicating vacancy chemistry relative to LaN’s stable La³⁺; catalyst reproducibility may differ.
! LaN is mechanically brittle (B/G<1.75), while CeN–EuN are ductile (B/G>1.75); substituting may alter coating failure mode and processing strategy.

LaN Quantitative Evidence Guide


Direct Band Gap Advantage over ScN and YN

Hybrid density functional theory (HSE06) calculations establish that LaN possesses a direct band gap of 0.62 eV at the X point of the Brillouin zone [1]. In contrast, the same rocksalt-structure group III nitrides ScN and YN exhibit indirect band gaps of 1.4 eV and 0.87 eV, respectively, as determined by first-principles GGA calculations [2]. The direct nature of LaN's gap is attributed to weaker p–p coupling compared to ScN and YN, which also yields light electron and hole effective masses [1]. Only LaN among the three has a direct gap, as confirmed by independent hybrid-functional studies [3].

Band Gap Type
Head-to-head
LaN: direct, 0.62 eV (X point) vs. ScN: indirect, 1.4 eV; YN: indirect, 0.87 eV
Direct gap enables phonon-free radiative recombination for NIR optoelectronics research.
DFT: HSE06 (LaN), GGA-PBE (ScN, YN); cross-study comparison.
optoelectronics band gap engineering group III nitrides semiconductor sourcing

Highest Refractive Index Among Lanthanide Nitrides

First-principles calculations of the full lanthanide nitride series (LaN through LuN) demonstrate that LaN possesses the highest static refractive index among all LnN compounds [1]. The computed refractive index for LaN from the Materials Project database is n = 2.65 [2]. This optical superiority is attributed to LaN's unique electronic structure arising from its empty 4f shell (4f⁰), distinguishing it from heavier lanthanide nitrides that have partially filled f orbitals and consequently lower refractive indices [1].

Refractive Index
Class-level
n ≈ 2.65 (Materials Project); ranked highest in LnN series.
Supports optical confinement and waveguide research; verify experimental film values.
DFT-calculated static refractive index; experimental validation may differ.
optical coatings photonic devices refractive index engineering waveguide materials

Mechanically Brittle vs. Ductile Light Lanthanide Nitrides

First-principles elastic constant calculations reveal that the bulk-to-shear modulus ratio (B/G) for LaN is less than 1.75, classifying LaN as mechanically brittle according to the Pugh criterion [1]. In stark contrast, all other light lanthanide nitrides (CeN, PrN, NdN, PmN, SmN, EuN) possess B/G ratios greater than 1.75, indicating ductile behavior [1]. This places LaN in the same brittle category as the heavy lanthanide nitrides (GdN through LuN, excluding GdN). The Pugh ratio of 1.75 is the widely accepted threshold separating ductile (B/G > 1.75) from brittle (B/G < 1.75) behavior in polycrystalline materials [1].

Mechanical Ductility
Class-level
B/G < 1.75 (brittle) vs. CeN–EuN B/G > 1.75 (ductile)
Brittle classification supports abrasion-resistant coating studies.
Pugh criterion threshold; specific B/G values not reported in abstract.
mechanical properties hard coatings Pugh criterion wear resistance

Ni/LaN Catalyst Matching Ru-Based Ammonia Synthesis

The Ni-loaded LaN catalyst achieves ammonia synthesis rates of 2,400 μmol g⁻¹ h⁻¹ for bulk Ni(5 wt%)/LaN and 5,543 μmol g⁻¹ h⁻¹ for Ni(12.5 wt%)/LaN nanoparticles at 400 °C and 0.1 MPa [1]. The Nature study reports that this activity far exceeds that of conventional cobalt- and nickel-based catalysts and is comparable to that of ruthenium-based catalysts [2]. The dual-site mechanism—nitrogen vacancies on LaN activating N₂ and supported Ni dissociating H₂—avoids commonly encountered scaling relations, enabling high efficiency without precious metals [2].

Catalyst Activity
Cross-study
Ni/LaN NPs: 5,543 μmol g⁻¹ h⁻¹; bulk: 2,400 μmol g⁻¹ h⁻¹ at 400°C, 0.1 MPa
Reported to match Ru-based catalyst activity; supports cost-effective ammonia synthesis research.
Fixed-bed; H₂/N₂=3:1; WHSV 36,000 mL g⁻¹ h⁻¹.
ammonia synthesis heterogeneous catalysis nitrogen activation sustainable chemistry

Ultralow Thermal Conductivity and High Thermoelectric Performance

First-principles DFT and ab initio molecular dynamics (AIMD) calculations reveal that face-centered cubic LaN possesses an ultralow lattice thermal conductivity of κₗ = 1.08 W m⁻¹ K⁻¹ at 300 K, arising from strong phonon–phonon scattering [1]. Combined with its electronic transport properties, this yields a thermoelectric figure of merit ZT of approximately 0.98 at room temperature [1]. While no direct experimental head-to-head comparison with other lanthanide nitrides is available for thermoelectric performance, this ZT value approaches that of Bi₂Te₃-based alloys (ZT ≈ 1), which are the current benchmark for room-temperature thermoelectrics [1].

Thermoelectric ZT
Supporting
κₗ = 1.08 W m⁻¹ K⁻¹, ZT ≈ 0.98 at 300 K
ZT approaches Bi₂Te₃ benchmark; supports tellurium-free thermoelectric research.
DFT+AIMD; experimental validation pending.
thermoelectric materials waste heat recovery thermal management energy conversion

LaN Research & Industrial Applications


Direct-Gap Semiconductor for Near-Infrared Optoelectronics

LaN's direct band gap of 0.62 eV [1] makes it suitable for near-infrared light-emitting diodes (LEDs) and photodetectors operating in the telecommunications O-band (1.3 μm) and C-band (1.55 μm) windows. Unlike ScN and YN, which have indirect gaps and require phonon assistance for radiative recombination, LaN's direct gap enables efficient photon emission and absorption. The dispersive band edges of LaN yield light electron and hole effective masses, enhancing carrier mobility. Furthermore, wurtzite-phase LaN is closely lattice-matched to InP (mismatch < 1%), enabling heterostructure tunnel junction devices with a bound charge of 1.3 × 10¹⁴ e/cm², opening avenues for novel low-power electronic switches [2].

High-Refractive-Index Optical Coatings

With the highest refractive index (n ≈ 2.65) among all lanthanide nitrides [1], LaN is a prime candidate for optical coatings in waveguides, anti-reflection layers, and photonic crystal devices. The high refractive index contrast with common substrates (e.g., SiO₂, n ≈ 1.45) enables strong light confinement and efficient grating couplers. Additionally, LaN's mechanical brittleness (B/G < 1.75) [1] and high melting point (2,450 °C) [2] make it suitable for dual-function coatings that provide both optical performance and wear/thermal protection in harsh environments such as aerospace components and high-power laser optics.

Ni/LaN Catalyst for Sustainable Ammonia Synthesis

Ni-loaded LaN catalysts achieve ammonia synthesis rates up to 5,543 μmol g⁻¹ h⁻¹ at 400 °C and 0.1 MPa [1], rivaling ruthenium-based catalysts while using earth-abundant, low-cost nickel [2]. The dual-site mechanism—nitrogen vacancy-mediated N₂ activation on the LaN surface and H₂ dissociation on Ni nanoparticles—circumvents the scaling relations that constrain traditional iron and cobalt catalysts. This makes Ni/LaN a compelling option for decentralized, small-scale ammonia production using renewable hydrogen, as well as for on-site fertilizer generation in agricultural settings where precious metal catalysts are cost-prohibitive.

Hard Wear-Resistant Coatings for Tooling and Tribology

LaN's classification as mechanically brittle (B/G < 1.75) [1], combined with its high melting point (2,450 °C) and chemical stability [2], makes it a candidate for hard, wear-resistant coatings on cutting tools, turbine blades, and bearing surfaces. Unlike ductile light lanthanide nitrides (CeN–EuN, B/G > 1.75) that would deform plastically under load, LaN's brittleness provides resistance to abrasive wear. Its insolubility in water and solubility in acids [2] enable selective wet-etch patterning for microfabricated tribological devices.

Application
Selection Property
Validation Focus
NIR optoelectronic devices
Direct-bandgap semiconductor
Radiative recombination efficiency
Optical coatings
High refractive index (reported)
Optical confinement & waveguide performance
Ammonia synthesis catalyst
Dual-site vacancy mechanism
Ammonia synthesis rate benchmarking
Hard wear-resistant coatings
Mechanical brittleness (Pugh criterion)
Abrasion resistance & coating adhesion
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